Pyrinodemin B

Description

Propriétés

Formule moléculaire |

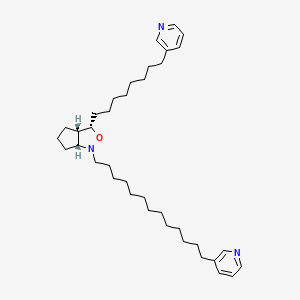

C37H59N3O |

|---|---|

Poids moléculaire |

561.9 g/mol |

Nom IUPAC |

(3S,3aS,6aR)-3-(8-pyridin-3-yloctyl)-1-(13-pyridin-3-yltridecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |

InChI |

InChI=1S/C37H59N3O/c1(2-4-6-10-14-21-33-23-19-28-38-31-33)3-5-9-13-17-30-40-36-26-18-25-35(36)37(41-40)27-16-12-8-7-11-15-22-34-24-20-29-39-32-34/h19-20,23-24,28-29,31-32,35-37H,1-18,21-22,25-27,30H2/t35-,36+,37-/m0/s1 |

Clé InChI |

AIAKLCWNBGONOV-QOEXFKEZSA-N |

SMILES isomérique |

C1C[C@H]2[C@@H](C1)N(O[C@H]2CCCCCCCCC3=CN=CC=C3)CCCCCCCCCCCCCC4=CN=CC=C4 |

SMILES canonique |

C1CC2C(C1)N(OC2CCCCCCCCC3=CN=CC=C3)CCCCCCCCCCCCCC4=CN=CC=C4 |

Synonymes |

pyrinodemin B pyrinodemin-B |

Origine du produit |

United States |

Isolation and Dereplication Methodologies of Pyrinodemin B from Natural Sources

Strategies for Collection and Initial Extraction of Marine Sponge Source Material (Amphimedon sp.)

The journey to isolate Pyrinodemin B begins with the careful collection of its natural source, the marine sponge Amphimedon sp. scispace.comnih.govnih.gov Specimens are typically collected from specific marine environments, such as the waters off Nakijin, Okinawa. scispace.comnih.gov

Once collected, the sponge material undergoes an initial extraction process to isolate the crude mixture of compounds. mdpi.com The standard procedure involves the following steps:

Extraction with Methanol (B129727): The collected sponge is first extracted with methanol (MeOH). scispace.com

Solvent Partitioning: The resulting methanol extract is then partitioned. The ethyl acetate (B1210297) (EtOAc)-soluble materials are separated for further processing, as they contain the compounds of interest. scispace.com

This initial extraction yields a complex mixture containing this compound and a variety of other related alkaloids and metabolites. scispace.comdoi.org

Advanced Chromatographic Separation Techniques Employed for this compound Purification

To isolate this compound from the complex crude extract, a series of advanced chromatographic techniques are employed. Chromatography is a laboratory technique for the separation of a mixture, where the components are distributed between a stationary phase and a mobile phase. iyte.edu.trksu.edu.sa

The purification process for this compound typically involves:

Silica (B1680970) Gel Column Chromatography: The ethyl acetate-soluble fraction is first subjected to silica gel column chromatography. scispace.com This step helps to separate compounds based on their polarity. Different solvent systems, such as chloroform-methanol and hexane-ethyl acetate, are used to elute the compounds from the column. scispace.com

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are then further purified using reversed-phase HPLC. scispace.comresearchgate.net This high-resolution technique separates compounds based on their hydrophobicity. A 6-(phenyl)hexylsilyl column is often used, with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. scispace.com

Through these meticulous separation steps, this compound is isolated in a pure form, achieving yields of approximately 0.00009% from the wet weight of the sponge. scispace.com

Methodologies for Dereplication and Identification of this compound and Co-occurring Analogues

Dereplication is a critical process in natural product discovery that aims to rapidly identify known compounds in a mixture, thereby avoiding their redundant isolation. frontiersin.orgmdpi.comnih.gov For this compound and its co-occurring analogues like Pyrinodemin A, C, and D, a combination of spectroscopic techniques is utilized. scispace.comnih.gov

Key methodologies include:

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique is used to determine the exact molecular formula of the isolated compounds. For this compound, HR-FAB-MS data established its molecular formula as C₃₈H₅₉N₃O. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for elucidating the structure of the molecule. scispace.com By analyzing the chemical shifts and coupling constants, researchers can piece together the complex bis-pyridine alkaloid structure with its unique cis-cyclopent[c]isoxazolidine moiety. scispace.comdoi.org

Comparison with Known Compounds: The spectroscopic data of the isolated compounds are compared with those of known compounds, such as Pyrinodemin A, to identify structural similarities and differences. scispace.com This comparative analysis is fundamental to the dereplication process.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the rapid identification of compounds in complex mixtures. geomar.dekaust.edu.sa

Structural Elucidation and Stereochemical Assignment of Pyrinodemin B

Application of Advanced Spectroscopic Techniques in Structure Determination

The initial characterization of Pyrinodemin B relied on a combination of spectroscopic techniques to piece together its structural puzzle. nih.govpharm.or.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, NOESY)

¹H-NMR and ¹³C-NMR spectroscopy were fundamental in identifying the key structural components of this compound. The ¹H-NMR spectrum revealed the presence of two 3-alkyl-substituted pyridine (B92270) rings through characteristic aromatic proton signals. pharm.or.jp The ¹³C-NMR spectrum corroborated this, showing signals for the sp² carbons of the pyridine rings. pharm.or.jp It also indicated the presence of three methine carbons and one methylene (B1212753) carbon at relatively low fields, suggesting their connection to heteroatoms. pharm.or.jp

Detailed analysis using 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) was crucial for establishing the connectivity and spatial relationships of the atoms. COSY experiments helped to trace the proton-proton coupling networks within the alkyl chains. scispace.com NOESY data was particularly instrumental in determining the relative stereochemistry of the molecule. pharm.or.jp

High-Resolution Mass Spectrometry (HR-EIMS, HR-FAB-MS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry was employed to determine the elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) established the molecular formula as C₃₈H₅₉N₃O. pharm.or.jp Electron Impact Mass Spectrometry (EI-MS) provided valuable fragmentation data. A key fragment ion peak observed in the EI-MS spectrum suggested the presence of the two alkyl chains and a cyclopent[c]isoxazolidine moiety, which could be formed through a Hoffmann-like elimination of the isoxazolidine (B1194047) ring. pharm.or.jp

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization

UV-Vis and IR spectroscopy provided initial evidence for the presence of specific chromophores and functional groups. The UV spectrum of this compound in methanol (B129727) showed an absorption maximum (λmax) at 264 nm, which is characteristic of the pyridine chromophore. pharm.or.jpscispace.com The IR spectrum displayed a significant absorption band at 1575 cm⁻¹, indicative of the C=N and C=C stretching vibrations within the pyridine rings. pharm.or.jpscispace.com

Methodologies for the Assignment of Relative and Absolute Stereochemistry of the cis-Cyclopent[c]isoxazolidine Moiety in this compound

A critical aspect of the structural elucidation was determining the stereochemistry of the unique cis-cyclopent[c]isoxazolidine ring system. This was achieved primarily through the analysis of NOESY data. pharm.or.jp A key NOESY correlation was observed between the protons H-16 and H-20, which established the cis-fusion of the bicyclic system. pharm.or.jp Further NOESY correlations between H-15/H-16 and H-15/H-20 indicated that the relative stereochemistry of H-15 and H-16 was also cis. pharm.or.jp While the relative stereochemistry was successfully determined through these spectroscopic methods, the absolute stereochemistry of this compound was inferred to be the same as that of the co-isolated and structurally related Pyrinodemin A. researchgate.net

Resolution of Structural Controversies through Synthetic and Spectroscopic Correlation (e.g., relating to Pyrinodemin A's structure)

The structural elucidation of this compound was closely intertwined with that of Pyrinodemin A, which had initial structural ambiguities, particularly concerning the position of a double bond in one of its alkyl chains. escholarship.orgmdpi.com Synthetic efforts aimed at producing different isomers of the proposed structure of Pyrinodemin A were crucial in resolving these discrepancies. escholarship.orgmdpi.com By comparing the spectroscopic data (specifically ¹³C-NMR) and HPLC retention times of the synthetic compounds with the natural product, the correct structure of Pyrinodemin A was confirmed. mdpi.comresearchgate.net This work on Pyrinodemin A provided a solid foundation and a key reference point for confirming the structural details of this compound, which lacks the double bond but shares the same core bicyclic structure. pharm.or.jpnih.gov

Chemical Synthesis and Analogues of Pyrinodemin B

Strategic Approaches to the Total Synthesis of Pyrinodemins

The total synthesis of pyrinodemins, including Pyrinodemin B, has been a subject of considerable research, leading to the development of various strategic approaches to construct its unique molecular framework. brandeis.edubrandeis.edu These strategies often aim for flexibility, allowing for the synthesis of different members of the pyrinodemin family from a common intermediate. scite.ai

Retrosynthetic Analysis of the this compound Bis-Pyridine Alkaloid Core

The retrosynthetic analysis of the this compound core reveals several key disconnection points. A common strategy involves dissecting the molecule into the bicyclic isoxazolidine (B1194047) core and the two pyridine-containing side chains. scite.aiescholarship.org This approach allows for a modular and convergent synthesis.

A pivotal disconnection is the intramolecular [3+2] cycloaddition of a nitrone to a double bond to form the characteristic isoxazolidine ring system. scite.aiacs.org This key step simplifies the target molecule into a linear precursor containing a nitrone moiety and an alkene. Further retrosynthetic analysis of this precursor leads to simpler building blocks, such as functionalized pyridine (B92270) aldehydes and hydroxylamines. researchgate.net

For instance, Snider and Shi proposed a synthesis where the crucial intramolecular cycloaddition of a nitrone, formed from the condensation of an aldehyde and a hydroxylamine (B1172632), yields the bicyclic core of pyrinodemin A, a closely related compound. escholarship.orgresearchgate.net This general strategy is applicable to the synthesis of this compound as well. core.ac.uk

Key Synthetic Intermediates and Novel Reaction Pathways

The synthesis of this compound and its congeners has spurred the development of novel reaction pathways and highlighted the utility of specific key intermediates. researchgate.netnih.govrsc.org

Key Synthetic Intermediates:

Functionalized Pyridine Aldehydes: These are crucial building blocks for constructing the side chains and for participating in the key nitrone formation. researchgate.net

Hydroxylamine Derivatives: These react with aldehydes to form the nitrone precursors for the intramolecular cycloaddition. researchgate.netresearchgate.net

Bicyclic Isoxazolidine Core: The formation of this core structure is a central challenge and a key intermediate in many synthetic routes. scite.aithieme-connect.com

Propargyl Derivatives: These can serve as versatile intermediates in the construction of the carbon skeleton. mdpi.com

Novel Reaction Pathways:

Intramolecular Nitrone Cycloaddition: This has emerged as a powerful tool for the stereocontrolled synthesis of the isoxazolidine ring system present in pyrinodemins. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions: These methods are instrumental in forging the carbon-carbon bonds necessary to connect the various fragments of the molecule. d-nb.infoliyunblog.com

Ring-Closing Metathesis: This reaction has been employed to construct macrocyclic elements present in related marine alkaloids and could be adapted for pyrinodemin synthesis. d-nb.info

Pyran to Pyridine Interconversion: The development of methods to transform pyran rings into pyridines offers a novel approach to constructing the heterocyclic components of the molecule. chemrxiv.org

Development of Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. Researchers have focused on developing stereoselective and enantioselective methods to control the multiple chiral centers within the molecule.

A key strategy involves an asymmetric intramolecular [2+3] cycloaddition to construct the bicyclic isoxazolidine core in an enantioselective manner. scite.aithieme-connect.com This approach establishes the absolute stereochemistry early in the synthesis, which is then carried through to the final product. The use of chiral auxiliaries or chiral catalysts is central to these enantioselective transformations. researchgate.net For example, a flexible approach has been designed to first synthesize the bicyclic core enantioselectively, which then allows for the attachment of the side chains to produce various pyrinodemins from a common chiral intermediate. scite.ai

Semi-Synthesis and Derivatization Strategies for this compound Modification

Semi-synthesis and derivatization offer powerful tools to modify the structure of this compound, enabling the exploration of structure-activity relationships and the potential to enhance its biological properties. numberanalytics.comnih.gov These strategies start with the natural product or a late-stage synthetic intermediate and introduce chemical modifications. researchgate.net

Common derivatization reactions that can be applied to this compound include:

Acylation and Alkylation: Modification of hydroxyl or amino groups to introduce new functional groups. numberanalytics.com

Oxidation and Reduction: Altering the oxidation state of various functional groups within the molecule. numberanalytics.com

Modification of the Pyridine Rings: Introducing substituents onto the pyridine rings to probe their role in biological activity.

Modification of the Side Chains: Altering the length or functionality of the alkyl side chains.

For example, strategies developed for modifying other complex alkaloids, such as polymyxin (B74138) B, by protecting specific functional groups and then selectively reacting at other sites could be adapted for this compound. nih.gov

Design and Synthesis of this compound Analogues and Homologues

The design and synthesis of analogues and homologues of this compound are driven by the need to understand its pharmacophore and to develop new compounds with improved therapeutic potential. nih.govescholarship.org This involves systematically altering different parts of the molecule and evaluating the impact on its biological activity. beilstein-journals.org

Design Strategies:

Simplification of the Core Structure: Creating analogues with a less complex core to identify the minimal structural requirements for activity.

Variation of the Pyridine Substitution Pattern: Synthesizing analogues with different substituents on the pyridine rings.

Alteration of the Interconnecting Chains: Varying the length and flexibility of the chains that link the different ring systems.

The synthesis of these analogues often relies on the flexible and modular synthetic routes developed for the total synthesis of the natural product itself. scite.ai By having a convergent synthetic plan, different building blocks can be readily incorporated to generate a library of analogues for biological screening.

Biosynthetic Investigations of Pyrinodemin B

Proposed Biogenetic Pathway for the Formation of the cis-Cyclopent[c]isoxazolidine Moiety in Pyrinodemins via 1,3-Dipolar Cycloaddition

The central and most distinctive structural feature of the pyrinodemins is the bicyclic cis-cyclopent[c]isoxazolidine core. frontiersin.org A compelling biogenetic hypothesis for its construction was proposed by Kobayashi and has been supported by subsequent synthetic studies. chemrxiv.org The key transformation is believed to be an intramolecular [3+2] cycloaddition, a type of pericyclic reaction known as a 1,3-dipolar cycloaddition. chemrxiv.orgwikipedia.org

The proposed pathway involves a linear precursor molecule that contains two key functionalities: a nitrone (the 1,3-dipole) at one end and an alkene (the dipolarophile) at an appropriate position along the alkyl chain. chemrxiv.org The biosynthesis is hypothesized to proceed as follows:

Formation of a Nitrone Intermediate: A precursor molecule containing a hydroxylamine (B1172632) functional group undergoes oxidation to form a reactive nitrone intermediate. This hydroxylamine would be situated on one of the two main alkylpyridine chains of the precursor molecule.

Intramolecular Cycloaddition: The nitrone then reacts with a (Z)-alkene double bond located on the same precursor chain. chemrxiv.org This intramolecular reaction leads to the concerted formation of the five-membered isoxazolidine (B1194047) ring, simultaneously establishing the three contiguous stereocenters on the bicyclic system. chemrxiv.org

Stereochemical Control: The cis-fusion of the cyclopentane (B165970) and isoxazolidine rings observed in all pyrinodemins is a direct and predictable outcome of the concerted, suprafacial nature of the intramolecular 1,3-dipolar cycloaddition from a (Z)-alkene precursor. chemrxiv.org

This proposed pathway is strongly supported by several total syntheses of pyrinodemins, which have successfully employed this exact biomimetic strategy. For instance, the condensation of an appropriate aldehyde with a hydroxylamine generates a nitrone in situ, which then undergoes the key intramolecular cycloaddition to construct the core structure of pyrinodemins A and B. cam.ac.uknih.gov

Hypothetical Enzymatic Steps and Mechanistic Models in Pyrinodemin B Biosynthesis

While biomimetic syntheses have demonstrated the chemical feasibility of the proposed pathway, the specific enzymatic machinery that catalyzes these steps in Amphimedon sp. remains unknown. biorxiv.org To date, no biosynthetic gene clusters for pyrinodemins have been identified. biorxiv.org However, by drawing parallels with other biosynthetic systems, a hypothetical enzymatic sequence can be proposed.

Precursor Chain Assembly: The two distinct 3-alkylpyridine chains of the this compound precursor are likely assembled by modular enzymes such as Polyketide Synthases (PKS) or Fatty Acid Synthases (FAS) . These enzyme complexes iteratively add two-carbon units (from malonyl-CoA or similar extenders) to build the carbon backbones. biorxiv.org The pyridine (B92270) rings themselves are likely formed from simple precursors, analogous to the proposed biosynthesis of related manzamine alkaloids which involves the condensation of ammonia, a C10 dialdehyde, and a C3 acrolein equivalent. frontiersin.orgcam.ac.uk

Functional Group Installation: Specific hydroxylases , aminotransferases , and oxidases would be required to install the terminal pyridine rings and the hydroxylamine functionality on the precursor chains.

Nitrone Formation: The conversion of the precursor's hydroxylamine group to the reactive nitrone is a critical oxidation step. This could be catalyzed by a flavin-dependent monooxygenase or a similar oxidase enzyme. In the biosynthesis of other complex alkaloids, flavin-dependent enzymes are known to catalyze key oxidative steps. nih.gov

Enzymatic 1,3-Dipolar Cycloaddition: The key cycloaddition step, while potentially spontaneous, is likely to be enzyme-catalyzed to ensure efficiency and stereochemical fidelity. The existence of enzymes capable of catalyzing pericyclic reactions, once thought to be rare, is now well-established. Recently, a class of enzymes known as UbiD-like decarboxylases has been shown to utilize a prenylated flavin mononucleotide (prFMN) cofactor to perform a reversible 1,3-dipolar cycloaddition as part of their catalytic cycle. capes.gov.brresearchgate.net It is plausible that a dedicated "Pyrinodemin Cyclase" enzyme, possibly belonging to this structural family or another yet-to-be-discovered class of "pericyclases," binds the linear nitrone precursor in a conformation that promotes the intramolecular cycloaddition, thereby lowering the activation energy and ensuring the correct stereochemical outcome. cam.ac.uk

Precursor Incorporation Studies and Isotopic Labeling Experiments (if applicable)

To date, there are no published reports of precursor incorporation or isotopic labeling experiments specifically investigating the biosynthesis of this compound. Such studies are challenging due to the difficulty of cultivating the host sponge or its symbiotic microorganisms under laboratory conditions. cam.ac.uk

However, these techniques remain the gold standard for elucidating biosynthetic pathways. biorxiv.orgresearchgate.net A hypothetical study to validate the proposed pathway for this compound would involve the following:

Administration of Labeled Precursors: The producing organism (the sponge with its symbionts) would be fed with simple, stable isotope-labeled compounds (e.g., ¹³C or ¹⁵N). Potential precursors, based on the hypothetical pathway, would include:

[¹³C]-Acetate: To trace the polyketide-derived carbon backbone.

[¹³C]-Glycerol or [¹³C]-Pyruvate: To probe central metabolic inputs.

[¹⁵N]-Ammonium chloride or [¹³C, ¹⁵N]-labeled amino acids (like aspartate or lysine): To determine the origin of the pyridine ring nitrogen and carbon atoms. mpg.de

Isolation and Analysis: After a suitable incubation period, this compound would be re-isolated.

Detection of Incorporation: The isolated this compound would be analyzed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the location and extent of isotope incorporation. nih.gov This analysis would reveal which precursors are used to build specific parts of the final molecule, confirming or refuting the proposed involvement of PKS pathways and the origins of the pyridine rings.

Advanced experiments could involve synthesizing and administering a late-stage intermediate, such as a ¹³C-labeled 3-alkylpyridine chain, to see if it is efficiently incorporated into the final structure. biorxiv.org

Exploration of the Role of Microbial Symbionts in this compound Production within Amphimedon sp.

A large body of evidence suggests that many complex secondary metabolites isolated from marine sponges are not produced by the sponge cells themselves, but rather by their dense and diverse communities of microbial symbionts. Sponges are known to host various symbiotic microorganisms, including bacteria, cyanobacteria, and archaea. These symbionts are responsible for synthesizing a wide array of bioactive natural products, likely as a form of chemical defense for the host sponge.

The production of this compound by the sponge Amphimedon sp. is very likely a result of such a symbiotic relationship. nih.gov Several lines of reasoning support this hypothesis:

Precedent in Related Alkaloids: The biosynthesis of the structurally related manzamine alkaloids, also found in Amphimedon sponges, is strongly suggested to occur in associated microbes, with an actinomycete bacterium identified as a producer of manzamine A. frontiersin.org

Chemical Diversity: The sheer chemical complexity and unique biosynthetic transformations required to produce pyrinodemins are more characteristic of microbial metabolic capabilities than those typically found in higher animals. biorxiv.org Microbial genomes, particularly those of actinomycetes and cyanobacteria, are rich in biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for producing complex polyketides and alkaloids.

Metagenomic Evidence: While the specific BGC for pyrinodemin has not been found, modern approaches focus on sequencing the entire metagenome of the sponge holobiont (the sponge and all its associated microbes). By using bioinformatic tools to search for genes encoding key enzymes like PKS, NRPS, and potential pericyclases, researchers can identify candidate BGCs responsible for producing these compounds. researchgate.net

The ultimate proof would involve isolating and culturing the specific symbiont responsible for this compound production and demonstrating its synthesis in vitro. However, the vast majority of sponge-associated microbes are considered unculturable with current techniques, making this a significant challenge. Therefore, the investigation into the microbial origins of this compound continues to be an active area of research, primarily driven by culture-independent genomic and metagenomic approaches.

Structure Activity Relationship Sar Studies of Pyrinodemin B Derivatives

Influence of Core Skeleton Modifications on In Vitro Biological Activities

The core skeleton of the pyrinodemins, characterized by the fused cis-cyclopent[c]isoxazolidine ring system, is a key determinant of their cytotoxic activity. Pyrinodemins are bis-3-alkylpyridine alkaloids that stand out due to this unique heterocyclic core. pharm.or.jp

Modifications to this central scaffold, even minor ones, can significantly impact the biological profile of these molecules. One of the notable differences within the naturally occurring pyrinodemins is the presence or absence of a double bond in the cyclopentane (B165970) ring. For instance, Pyrinodemin A possesses a double bond within this ring, whereas Pyrinodemin B has a saturated cyclopentane ring. pharm.or.jp This variation in the core structure is believed to influence the conformation of the molecule and its interaction with biological targets.

Significance of Stereochemistry for Biological Potency and Selectivity in this compound

Stereochemistry is a critical factor that influences the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms in a molecule determines how it interacts with its biological target, affecting both its potency and selectivity.

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. The naturally occurring pyrinodemins, including this compound, feature a cis-fused cyclopent[c]isoxazolidine ring system. pharm.or.jp The relative stereochemistry of the protons at the ring junctions (H-15, H-16, and H-20) has been determined to be cis, which dictates a specific spatial orientation of the two alkylpyridine side chains. pharm.or.jp This defined stereochemistry is believed to be essential for the potent cytotoxicity observed.

While specific studies on the synthesis and biological evaluation of all possible stereoisomers of this compound are limited, research on the synthesis of isomers of the related Pyrinodemin A has underscored the importance of stereochemical configuration. mdpi.com It is widely accepted in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. Therefore, the specific stereoconfiguration of natural this compound is likely a key contributor to its high potency and selectivity against cancer cell lines.

Ecological and Evolutionary Perspectives of Pyrinodemin B

Role of Pyrinodemin B in Marine Chemical Ecology and Defense Mechanisms of Amphimedon sp.

Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to deter predators, combat pathogens, and compete for space. Within this context, this compound, a bis-pyridine alkaloid isolated from the marine sponge Amphimedon sp., is believed to play a significant role in the organism's defense mechanisms. nio.res.innih.gov The production of such secondary metabolites is a crucial adaptation for survival in the complex and competitive marine environment. nio.res.in

The potent cytotoxic activities of this compound and its analogs, such as Pyrinodemins A, C, and D, strongly suggest their function as a chemical defense. nih.govdoi.org This cytotoxicity can act as a deterrent against predation by fish and other marine organisms. While the exact physiological function of many alkaloids is still under investigation, it is widely accepted that these compounds serve as chemical weapons, a feature of great importance for vulnerable, non-moving organisms like sponges. nih.gov The presence of these potent compounds makes the sponge unpalatable or toxic to potential consumers.

Furthermore, some related 3-alkyl pyridine (B92270) alkaloids isolated from the same Amphimedon sp. have demonstrated antimicrobial activity. nih.gov This suggests that the chemical repertoire of this sponge, including compounds structurally related to this compound, may also protect it from pathogenic bacteria and fungi, which are abundant in the marine environment. The production of a variety of bioactive compounds, including different pyrinodemins and other alkaloids, likely provides a broad-spectrum defense against a range of biological threats.

Co-evolutionary Dynamics between Amphimedon sp. and its Associated Microorganisms in this compound Production

The production of complex secondary metabolites like this compound in marine sponges is often not the work of the sponge alone. It is frequently the result of a complex symbiotic relationship with associated microorganisms. researchgate.net While direct evidence for the microbial production of this compound within Amphimedon sp. is still an area of active research, the co-evolutionary dynamics between sponges and their microbial symbionts are well-documented for other marine natural products. nih.gov

It is hypothesized that the sponge provides a protected and nutrient-rich environment for the microorganisms, which in turn produce bioactive compounds that benefit the host, primarily in the form of chemical defense. nih.gov This relationship is a classic example of co-evolution, where the sponge and its microbial community have evolved together, developing a highly specialized and mutually beneficial partnership. The microbes gain a stable habitat, while the sponge gains a potent defense mechanism that it may not be able to produce on its own. nih.gov

The intricate structures of many marine alkaloids, including the pyrinodemins, often point towards biosynthetic pathways that are more characteristic of microorganisms than of higher organisms. This has led to the widespread understanding that many compounds once attributed to sponges are, in fact, biosynthesized by their symbiotic microbes. researchgate.net The investigation into the specific microorganisms responsible for this compound synthesis within Amphimedon sp. is a key area for future research and could lead to more sustainable methods for producing these valuable compounds. researchgate.net

Biogeographical Distribution and Chemodiversity of Pyrinodemin Alkaloids

The discovery and diversity of pyrinodemin alkaloids are closely linked to specific geographical locations, highlighting the influence of biogeography on the chemical ecology of marine sponges. The initial isolation of Pyrinodemins A, B, C, and D was from an Amphimedon species collected in Okinawa, Japan. nih.govthieme-connect.com Subsequent research has led to the discovery of a wider array of pyrinodemin and related alkaloids, such as Pyrinodemins E, F, G, H, and I, from Amphimedon sponges in the same Okinawan region. thieme-connect.comd-nb.info

This geographical clustering suggests that the specific environmental conditions and ecological pressures of the Okinawan marine environment may have driven the evolution of this particular class of alkaloids. The chemodiversity within the pyrinodemin family, with variations in their chemical structures, indicates an ongoing evolutionary process. d-nb.info For instance, Pyrinodemins G and H possess distinct N-methoxy amide and α,β-unsaturated δ-lactone moieties, respectively. scribd.comdokumen.pub This structural diversity may represent adaptations to different ecological challenges or interactions with different predators or pathogens.

Future Research Directions and Outlook for Pyrinodemin B

Development of Advanced Synthetic Methodologies for Complex Pyrinodemin B Analogues

The total synthesis of this compound has been achieved, providing confirmation of its structure. brandeis.edu However, the existing synthetic routes, while successful, highlight the need for more efficient and versatile methodologies to generate a diverse library of analogues. Future research should focus on developing advanced synthetic strategies to overcome current limitations and facilitate the exploration of the structure-activity relationship (SAR).

Key areas for development include:

Novel Cycloaddition Strategies: The core cis-cyclopent[c]isoxazolidine moiety is a key structural feature. scispace.com Research into new intramolecular cycloaddition reactions could provide more efficient and stereocontrolled access to this bicyclic system. brandeis.eduresearchgate.net

Modular and Convergent Synthesis: Developing modular approaches where the pyridine (B92270) rings and the alkyl chains can be synthesized separately and then coupled would allow for greater flexibility in creating analogues with varied substituents and chain lengths. nih.govijpsonline.com

Computational Modeling: The use of computational modeling can aid in the design of new analogues by predicting their properties and optimizing reaction conditions before attempting synthesis in the lab. numberanalytics.com

The development of these advanced synthetic techniques is crucial for producing a wide range of this compound analogues, which is essential for probing its biological mechanism and optimizing its activity. numberanalytics.commdpi.com

Comprehensive Elucidation of Specific Molecular Targets and Biochemical Pathways Affected by this compound in vitro

Pyrinodemins B, C, and D have demonstrated potent cytotoxic activity against various cancer cell lines, including L1210 and KB cells, with IC₅₀ values in the nanomolar range. doi.orgscispace.comnih.gov Despite this established potency, the precise molecular targets and the biochemical pathways through which this compound exerts its cytotoxic effects remain largely unknown. Identifying these targets is a critical next step for its development as a potential therapeutic agent.

Future research should be directed towards:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can help identify the specific proteins or cellular components that this compound directly binds to.

Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways is necessary. longdom.orgpathwayz.org For instance, if this compound is found to interact with a key cell cycle protein, studies on its effects on cell cycle progression, apoptosis, and DNA replication would be warranted. The potent cytotoxicity suggests possible interference with fundamental cellular processes. nih.gov

Comparative Analysis: The activity of this compound could be compared to other marine-derived 3-alkylpyridine alkaloids. doi.org For example, haliclamines are known to inhibit cell division, while cyclostellettamines modulate muscarinic receptors. doi.org Understanding the mechanisms of these related compounds could provide clues to the pathways affected by this compound.

A thorough understanding of its mechanism of action will not only validate its potential as an anticancer agent but also inform the design of more selective and potent analogues.

Exploration of Biotechnological Production and Sustainable Sourcing Strategies for this compound

This compound is a natural product isolated from the marine sponge Amphimedon sp. scispace.com Sourcing compounds directly from marine invertebrates often faces significant challenges, including low yields, ecological disruption, and supply inconsistency. Therefore, developing sustainable and scalable production methods is paramount.

Future strategies should include:

Sustainable Sourcing: This approach involves procuring materials in a way that minimizes environmental impact and is socially responsible. ivalua.comecovadis.com For this compound, this could involve developing methods for sponge aquaculture or cell culture, which would provide a renewable source of the compound without depleting wild populations. researchgate.netcruzfoam.com

Biosynthetic Pathway Elucidation: Identifying the gene cluster responsible for this compound biosynthesis in the sponge or its associated microorganisms is a crucial first step. doi.orgvliz.be The biosynthetic origin of the bis-pyridinium macrocycle in related compounds is an area of active study. doi.org

Heterologous Expression: Once the biosynthetic genes are identified, they could be transferred to a more tractable host microorganism, such as Streptomyces or Escherichia coli, for large-scale production via fermentation. nih.govnih.gov This biotechnological approach offers the potential for a consistent, scalable, and cost-effective supply. researchgate.net Metabolic engineering of the host strain could further optimize yields. nih.gov

These strategies are essential for ensuring a reliable supply of this compound for further preclinical and potential clinical development, moving away from reliance on wild harvesting.

Application of Advanced Omics Technologies (e.g., metabolomics, transcriptomics) in this compound Biosynthesis and Activity Studies

Advanced "omics" technologies offer powerful tools for gaining a comprehensive understanding of biological systems at a molecular level. humanspecificresearch.orgfrontiersin.org Applying these technologies to the study of this compound can accelerate progress in understanding both its biosynthesis and its mechanism of action. researchgate.net

Future applications of omics technologies include:

Metabolomics: This technology can be used to analyze the complete set of metabolites in the Amphimedon sponge. uninet.edu By comparing the metabolic profiles of different sponge tissues or specimens, researchers can identify novel Pyrinodemin analogues and biosynthetic intermediates, providing a more complete picture of the chemical diversity. nih.gov

Transcriptomics: Transcriptomics, the study of all RNA transcripts, can be used to identify the genes involved in the this compound biosynthetic pathway. mdpi.com By comparing the gene expression profiles of sponge cells that are actively producing the compound with those that are not, researchers can pinpoint candidate genes for the key enzymatic steps. nih.govmdpi.com

Integrated Multi-Omics Approaches: Combining metabolomic and transcriptomic data can create a more holistic view, allowing researchers to directly link genes to metabolites and construct detailed models of the biosynthetic pathway. mdpi.comfrontiersin.org This integrated approach can reveal complex regulatory networks and provide a robust foundation for biotechnological production efforts. nih.gov

The application of these high-throughput technologies will be instrumental in unlocking the secrets of this compound's natural production and biological function, paving the way for its effective utilization. nih.gov

Research Findings Summary

| Section | Key Research Area | Summary of Future Directions and Rationale | Relevant Findings/Citations |

|---|---|---|---|

| 9.1 | Advanced Synthetic Methodologies | Develop more efficient, modular, and stereocontrolled synthetic routes to produce a diverse library of this compound analogues for structure-activity relationship (SAR) studies. | Total synthesis has been achieved, but advanced methods like novel cycloadditions and modern catalysis are needed for analogue generation. brandeis.eduresearchgate.netnih.govnumberanalytics.com |

| 9.2 | Molecular Targets and Pathways | Identify the specific cellular proteins that this compound binds to and elucidate the biochemical pathways it disrupts to cause cell death. This is crucial for validating its therapeutic potential. | Pyrinodemins show potent cytotoxicity against cancer cell lines (L1210, KB), but the specific molecular target is unknown. doi.orgscispace.comnih.gov |

| 9.3 | Biotechnological Production & Sourcing | Establish a sustainable and scalable supply chain by exploring sponge aquaculture, identifying the biosynthetic gene cluster, and developing a fermentation-based production platform in a microbial host. | Currently sourced from the marine sponge Amphimedon sp., which is not sustainable for large-scale supply. Biotechnological production is a key goal for many marine natural products. doi.orgscispace.comnih.govnih.gov |

| 9.4 | Application of Omics Technologies | Use metabolomics to discover new analogues and transcriptomics to identify the biosynthetic genes. An integrated omics approach will provide a comprehensive understanding of its biosynthesis and regulation. | Omics technologies are powerful tools for natural product discovery and biosynthetic pathway elucidation, but have not yet been extensively applied to this compound. humanspecificresearch.orgnih.govmdpi.comnih.gov |

Q & A

Q. What analytical techniques are essential for characterizing Pyrinodemin B’s molecular structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography are critical for structural elucidation. High-resolution mass spectrometry (HR-MS) confirms molecular weight and empirical formula. Purity should be validated via HPLC with photodiode array detection (≥95% purity). Ensure metric system compliance (e.g., ppm for NMR shifts, Å for crystallographic data) and report uncertainties (e.g., ±0.01 Å for bond lengths) .

Q. How should researchers design experiments to isolate this compound from natural sources?

Methodological Answer: Use bioassay-guided fractionation with solvent partitioning (e.g., ethyl acetate for lipophilic compounds) and column chromatography (silica gel, Sephadex LH-20). Include controls for bioactivity (e.g., cytotoxicity assays against cancer cell lines) and validate reproducibility by repeating extraction ≥3 times. Document solvent ratios, temperature, and pressure conditions to enable replication .

Q. What are the best practices for synthesizing this compound analogs?

Methodological Answer: Employ retrosynthetic analysis to identify key functional groups (e.g., macrocyclic lactone). Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) principles. Monitor reactions via TLC or LC-MS and characterize intermediates rigorously. Report yields with significant figures aligned with instrumental precision (e.g., 62.3 ± 1.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Conduct comparative analysis of methodologies, including:

- Cell line specificity (e.g., HeLa vs. MCF-7).

- Assay conditions (e.g., incubation time, serum concentration).

- Statistical rigor (e.g., ANOVA with post-hoc tests, p < 0.05 threshold). Use the FINER framework (Feasible, Novel, Ethical, Relevant) to redesign experiments addressing confounding variables .

Q. What strategies optimize the yield of this compound in heterologous expression systems?

Methodological Answer: Use codon optimization for host organisms (e.g., E. coli BL21) and screen inducer concentrations (e.g., IPTG 0.1–1.0 mM). Monitor expression via SDS-PAGE and quantify yield via densitometry. Validate post-translational modifications (e.g., acetylation) through peptide mass fingerprinting. Include negative controls (uninduced cultures) to confirm biosynthesis .

Q. How should contradictory data on this compound’s mechanism of action be analyzed?

Methodological Answer: Apply principal contradiction analysis:

- Identify dominant pathways (e.g., apoptosis induction vs. ROS modulation).

- Use siRNA knockdown or CRISPR-Cas9 to isolate variables.

- Integrate omics data (transcriptomics, proteomics) to map network interactions. Discuss limitations (e.g., cell-type specificity) in the context of prior literature .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and R² for goodness-of-fit. For synergistic studies (e.g., with cisplatin), apply the Chou-Talalay combination index. Avoid overreporting precision (e.g., IC₅₀ = 2.34 ± 0.15 μM, not 2.342 ± 0.153 μM) .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Deposit raw data (NMR spectra, chromatograms) in public repositories (e.g., Zenodo).

- Follow ARRIVE guidelines for experimental documentation.

- Use standardized cell lines from ATCC with mycoplasma testing.

- Provide stepwise synthesis protocols in supplementary materials .

Research Design Frameworks

How to formulate a FINER-compliant research question for this compound studies?

Methodological Answer:

- Feasible : "Can this compound’s anti-inflammatory activity be quantified in primary macrophages within 6 weeks?"

- Novel : "Does this compound target NLRP3 inflammasome uniquely compared to known inhibitors?"

- Relevant : Align with gaps in sepsis therapeutics. Avoid overly broad questions (e.g., "Is this compound useful?") .

Q. What PICO elements apply to preclinical studies of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.